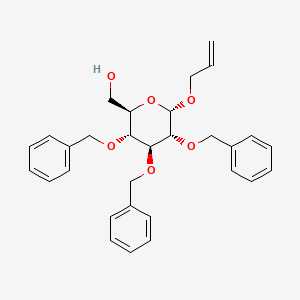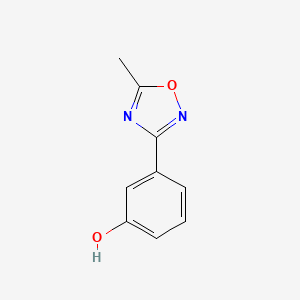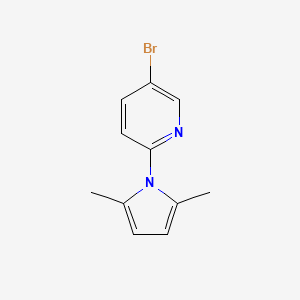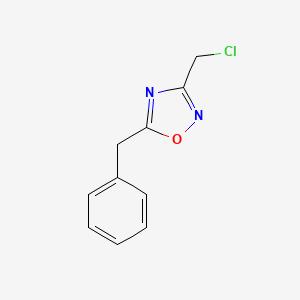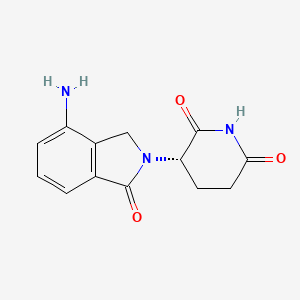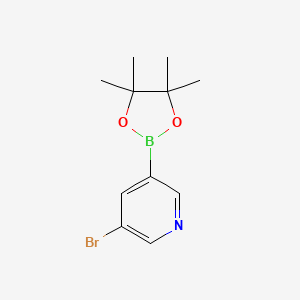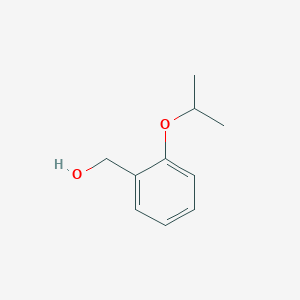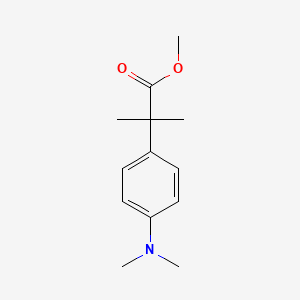
Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate, also known as MDP2P or MDP2M, is a synthetic organic compound that has been used in many scientific studies and applications. It is a derivative of phenylalanine and is used in a variety of research fields. This compound has been studied extensively for its potential applications in medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of ketene silyl acetals through alkylation reactions . The process involves the use of methyl isobutyrate silyl enol ether and bis[4-(dimethylamino)phenyl]methanol, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) acting as a solvent and reaction promoter. This method is noted for its efficiency and the minimal waste produced, aligning with green chemistry principles.
Pharmaceutical Intermediates
The compound serves as a precursor for various pharmaceutical intermediates. Its structure is conducive to further chemical modifications, which can lead to the synthesis of a wide range of secondary amines. These amines are crucial in the development of pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Propriétés
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECWDQHDQHJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478352 |
Source


|
| Record name | 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate | |
CAS RN |
476429-12-6 |
Source


|
| Record name | 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

